molecular formula C8H6IN B3143285 2-Iodo-6-methylbenzonitrile CAS No. 52107-69-4

2-Iodo-6-methylbenzonitrile

Cat. No.: B3143285
CAS No.: 52107-69-4
M. Wt: 243.04 g/mol
InChI Key: LEINJSWHIYDUNA-UHFFFAOYSA-N
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Description

2-Iodo-6-methylbenzonitrile is an organic compound with the molecular formula C₈H₆IN. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is characterized by the presence of an iodine atom and a methyl group on the benzene ring, specifically at the 2 and 6 positions, respectively. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzonitrile typically involves the iodination of 2-amino-6-methylbenzonitrile. One common method includes the following steps :

  • A flask is charged with concentrated sulfuric acid (100 mL, 1.88 mol).
  • 2-Amino-6-methylbenzonitrile (10 g, 76 mmol) is gradually added, and the mixture is stirred at room temperature for about 16 hours.
  • The mixture is cooled to about -5°C, and sodium nitrite (5.74 g, 83.0 mmol) is gradually added.
  • The reaction mixture is stirred at about 0°C for about 2.5 hours, then added to a mixture of ice/water (200 g) and potassium iodide (16 g, 96 mmol).
  • The mixture is stirred at about 0°C for about 10 minutes and then at ambient temperature for about 2.5 hours.
  • The mixture is extracted with diethyl ether (400 mL), and the aqueous layer is extracted with diethyl ether (50 mL).
  • The combined organics are washed with 10% aqueous sodium thiosulfate (400 mL), dried over magnesium sulfate, filtered, and concentrated.
  • The material is triturated with dichloromethane (25 mL), and the resulting solids are collected by filtration.
  • The filtrate is concentrated under reduced pressure, and the residue is purified via flash chromatography on silica gel (1-15% ethyl acetate/heptane) to give the title compound with a yield of 72%.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 2-Amino-6-methylbenzonitrile or 2-Thio-6-methylbenzonitrile.

    Oxidation: 2-Iodo-6-methylbenzoic acid or 2-Iodo-6-methylbenzaldehyde.

    Reduction: 2-Iodo-6-methylbenzylamine.

Scientific Research Applications

2-Iodo-6-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the cyano group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Iodo-6-methylbenzonitrile can be compared with other similar compounds, such as:

    2-Bromo-6-methylbenzonitrile: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

    2-Chloro-6-methylbenzonitrile: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.

    2-Fluoro-6-methylbenzonitrile: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-iodo-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEINJSWHIYDUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309875
Record name 2-Iodo-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-69-4
Record name 2-Iodo-6-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-6-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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